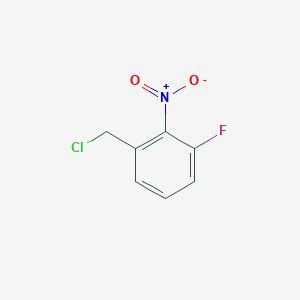
1-(Chloromethyl)-3-fluoro-2-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloromethyl)-3-fluoro-2-nitrobenzene is an organic compound with the molecular formula C7H5ClFNO2 It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, a fluorine atom, and a nitro group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-3-fluoro-2-nitrobenzene typically involves the chloromethylation of 3-fluoro-2-nitrobenzene. This can be achieved using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic. The aldehyde is then attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly catalysts and solvents is preferred to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions: 1-(Chloromethyl)-3-fluoro-2-nitrobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzyl derivatives depending on the nucleophile used.
Reduction: The major product is 1-(Aminomethyl)-3-fluoro-2-nitrobenzene.
Oxidation: Oxidation products are less common but may include carboxylic acids or other oxidized derivatives.
科学研究应用
1-(Chloromethyl)-3-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to study the effects of fluorinated and nitro-substituted benzene derivatives on biological systems.
Industry: Used in the production of agrochemicals, dyes, and polymers due to its versatile reactivity.
作用机制
The mechanism of action of 1-(Chloromethyl)-3-fluoro-2-nitrobenzene depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chloromethyl group acts as an electrophile, attracting nucleophiles to form new bonds. The nitro group, being electron-withdrawing, can influence the reactivity of the compound by stabilizing the transition state and intermediates. The fluorine atom can also affect the compound’s reactivity and stability through its electronegativity and inductive effects.
相似化合物的比较
1-(Chloromethyl)-2-nitrobenzene: Lacks the fluorine atom, which can significantly alter its reactivity and applications.
1-(Chloromethyl)-3-nitrobenzene: Similar structure but without the fluorine substitution, affecting its chemical properties.
1-(Bromomethyl)-3-fluoro-2-nitrobenzene: Bromine instead of chlorine, which can change the compound’s reactivity due to the different halogen properties.
Uniqueness: 1-(Chloromethyl)-3-fluoro-2-nitrobenzene is unique due to the combination of the chloromethyl, fluorine, and nitro groups on the benzene ring
属性
分子式 |
C7H5ClFNO2 |
|---|---|
分子量 |
189.57 g/mol |
IUPAC 名称 |
1-(chloromethyl)-3-fluoro-2-nitrobenzene |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-5-2-1-3-6(9)7(5)10(11)12/h1-3H,4H2 |
InChI 键 |
UYPQFFOMZPINFM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




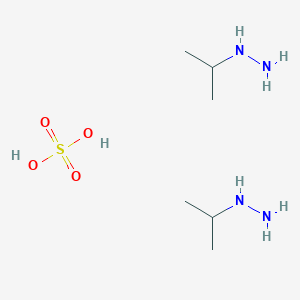
![(1E)-N-hydroxy-2,2a,7,7a-tetrahydro-1H-cyclobuta[a]inden-1-imine](/img/structure/B13124457.png)
![7,8-Dihydroimidazo[1,2-a]pyrazine-3,6(2H,5H)-dione](/img/structure/B13124459.png)
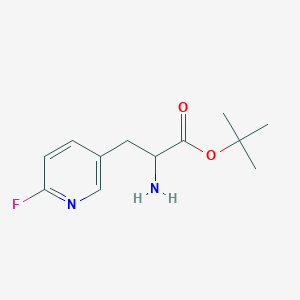
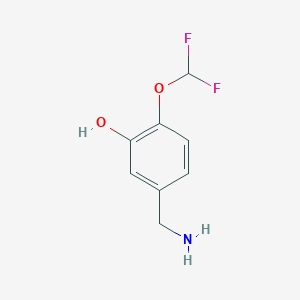
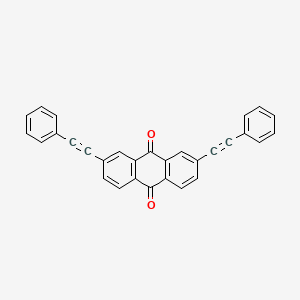

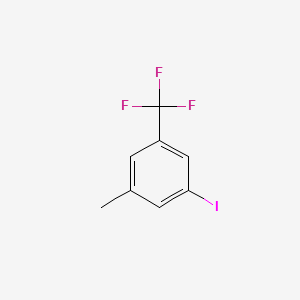
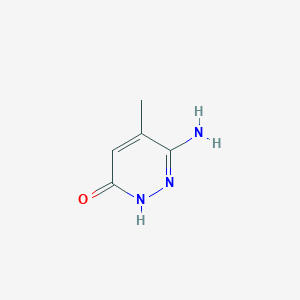


![Ethyl4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B13124542.png)
